Rel-N-(2-((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)propan-2-yl)formamide
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Overview
Description
Rel-N-(2-((1R,5S,6r)-3-azabicyclo[310]hexan-6-yl)propan-2-yl)formamide is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-N-(2-((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)propan-2-yl)formamide typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the bicyclic core and subsequent functionalization to introduce the formamide group. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Rel-N-(2-((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)propan-2-yl)formamide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific atoms or groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Rel-N-(2-((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)propan-2-yl)formamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rel-N-(2-((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)propan-2-yl)formamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Rel-N-(2-((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)propan-2-yl)formamide can be compared with other similar compounds, such as:
- (1R,3S,4R,5S)-1-Isopropyl-4-methylbicyclo[3.1.0]hexan-3-yl acetate-rel
- (1R,5S,6s)-3-oxabicyclo[3.1.0]hexan-6-yl]methanamine
- (1R,5R)-2-Methyl-5-(®-6-methylhept-5-en-2-yl)bicyclo[3.1.0]hex-2-ene
These compounds share similar bicyclic structures but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific formamide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H16N2O |
---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
N-[2-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]propan-2-yl]formamide |
InChI |
InChI=1S/C9H16N2O/c1-9(2,11-5-12)8-6-3-10-4-7(6)8/h5-8,10H,3-4H2,1-2H3,(H,11,12)/t6-,7+,8? |
InChI Key |
OAVBHRZBVLHFRF-DHBOJHSNSA-N |
Isomeric SMILES |
CC(C)(C1[C@H]2[C@@H]1CNC2)NC=O |
Canonical SMILES |
CC(C)(C1C2C1CNC2)NC=O |
Origin of Product |
United States |
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